![molecular formula C32H30 B14644985 1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene] CAS No. 54378-46-0](/img/structure/B14644985.png)
1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is an organic compound with the molecular formula C({20})H({22}) It is characterized by the presence of two phenylvinyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane typically involves the use of electrophilic aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a convenient method for the synthesis of this compound.
Industrial Production Methods
Industrial production of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, continuous flow reactors may be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
1,4-Bis[4-(1-phenylvinyl)phenyl]butane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the phenylvinyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) and sodium borohydride (NaBH(_4)) are commonly used.
Substitution: Reagents like bromine (Br(_2)) and sulfuric acid (H(_2)SO(_4)) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1,4-Bis[4-(1-phenylvinyl)phenyl]butane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1,4-Bis[4-(1-phenylvinyl)phenyl]butane involves its interaction with specific molecular targets. The phenylvinyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may interact with cellular membranes, influencing membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- 1,4-Bis(4-vinylphenyl)butane
- 1,4-Bis(4-ethylphenyl)butane
- 1,4-Bis(4-methylphenyl)butane
Uniqueness
1,4-Bis[4-(1-phenylvinyl)phenyl]butane is unique due to the presence of phenylvinyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
54378-46-0 |
|---|---|
分子式 |
C32H30 |
分子量 |
414.6 g/mol |
IUPAC名 |
1-(1-phenylethenyl)-4-[4-[4-(1-phenylethenyl)phenyl]butyl]benzene |
InChI |
InChI=1S/C32H30/c1-25(29-13-5-3-6-14-29)31-21-17-27(18-22-31)11-9-10-12-28-19-23-32(24-20-28)26(2)30-15-7-4-8-16-30/h3-8,13-24H,1-2,9-12H2 |
InChIキー |
FRUSJDBBXQGOHP-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC=CC=C1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C(=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


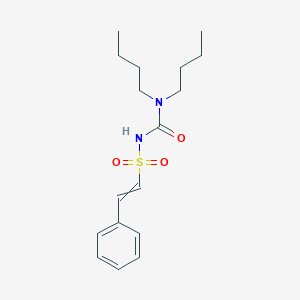
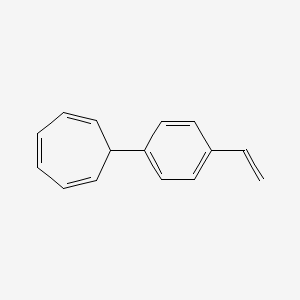
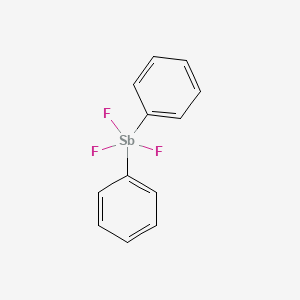
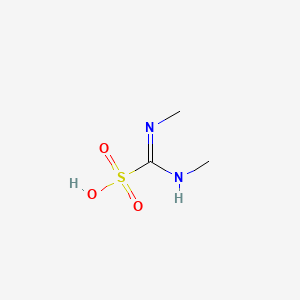
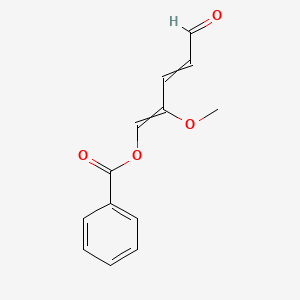
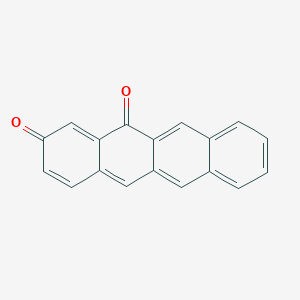
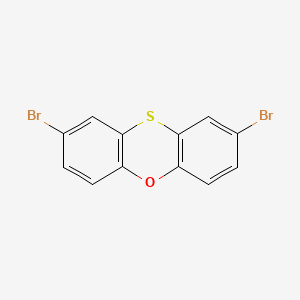
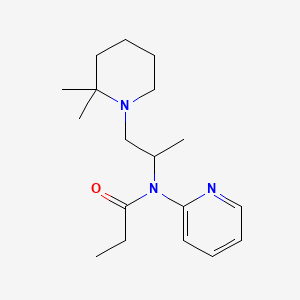
![1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-one](/img/structure/B14644945.png)
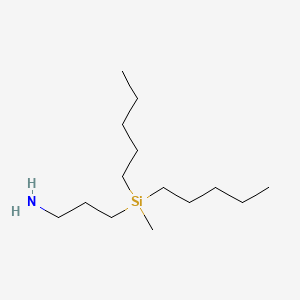
![10-[3-(4-Methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-3-[2-(trifluoromethyl)phenothiazin-10-yl]phenothiazine](/img/structure/B14644954.png)
![tert-Butyl[di(furan-2-yl)methyl]phosphanium iodide](/img/structure/B14644960.png)
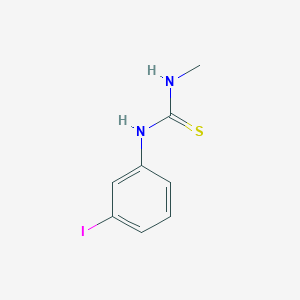
![Acetic acid;6-[(3,5-dichloroanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14644972.png)
